Boc-D-Glu-OBzl

Catalog No.
S1768197
CAS No.
34404-30-3
M.F
C17H23NO6
M. Wt
337.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-D-Glu-OBzl

CAS Number

34404-30-3

Product Name

Boc-D-Glu-OBzl

IUPAC Name

(4R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylmethoxypentanoic acid

Molecular Formula

C17H23NO6

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(22)18-13(9-10-14(19)20)15(21)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1

InChI Key

CVZUKWBYQQYBTF-CYBMUJFWSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Synonyms

Boc-D-Glu-OBzl;34404-30-3;Boc-D-glutamicacid1-benzylester;N-Boc-D-GlutamicAcid1-BenzylEster;ST50826231;N-(tert-Butoxycarbonyl)-D-glutamicAcid1-BenzylEster;PubChem12942;1-BenzylN-Boc-D-glutamate;15106_ALDRICH;CHEMBL163796;SCHEMBL2707177;Boc-L-Glutamicacid1-benzylester;15106_FLUKA;CTK3J6194;Boc-D-glutamicacidbenzylester;CVZUKWBYQQYBTF-CYBMUJFWSA-N;MolPort-003-926-647;ACN-S002352;ACT10807;Boc-D-glutamicacida-benzylester;ZINC2390939;ANW-43716;CB-640;AKOS015924138;Boc-D-glutamicacid-alpha-benzylester

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCC(=O)O)C(=O)OCC1=CC=CC=C1

Solid-Phase Peptide Synthesis (SPPS):

  • Boc-D-Glu-OBzl functions as a protected amino acid building block.
  • The Boc (tert-butyloxycarbonyl) group safeguards the amino group (NH2) of the D-glutamic acid residue during peptide chain assembly on a solid support.
  • Once the peptide sequence is complete, specific cleavage conditions remove the Boc group, enabling the formation of the desired peptide bond.

Synthesis of D-Glutamic Acid Containing Peptides:

  • Boc-D-Glu-OBzl allows researchers to incorporate D-glutamic acid residues into peptides.
  • D-amino acids play a crucial role in various biological processes, and their presence in peptides can impact their function and stability.

Studies on Peptide-Protein Interactions:

  • Peptides containing D-glutamic acid can be used to probe interactions with proteins.
  • The stereochemistry of D-glutamic acid can influence how the peptide binds to the protein, providing insights into protein function and drug discovery.

Development of Therapeutic Agents:

  • Peptides incorporating D-amino acids have potential applications in developing therapeutic agents.
  • The unique properties of D-peptides, such as enhanced stability and resistance to enzymatic degradation, make them attractive candidates for drug development.

XLogP3

2.2

Dates

Modify: 2023-08-15

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